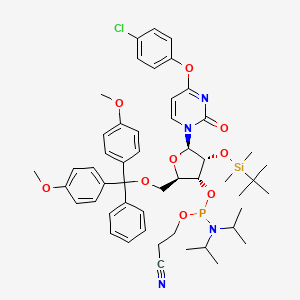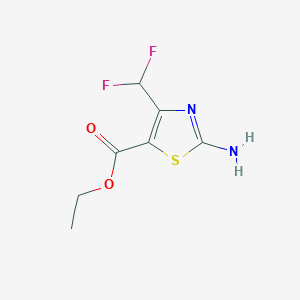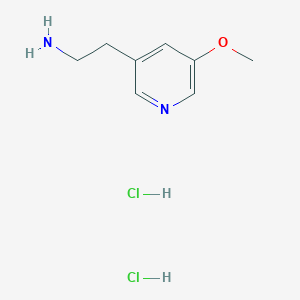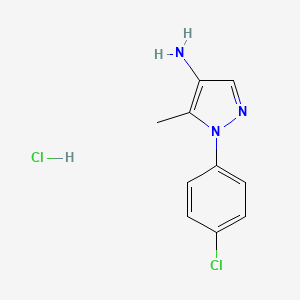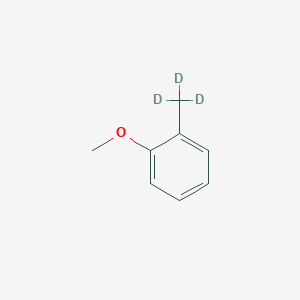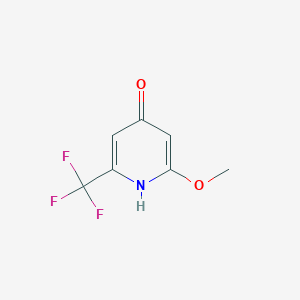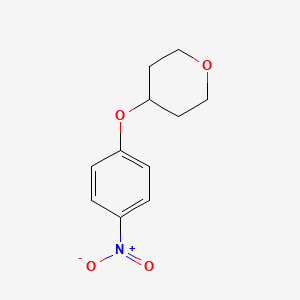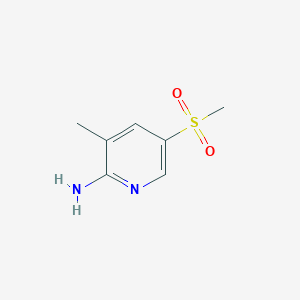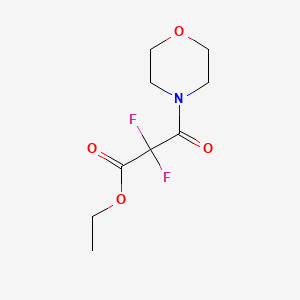
Ethyl 2,2-difluoro-3-(morpholin-4-yl)-3-oxopropanoate
Overview
Description
Ethyl 2,2-difluoro-3-(morpholin-4-yl)-3-oxopropanoate, commonly known as DFMOP, is a synthetic compound used for a variety of scientific research applications. It is a secondary amine, and is characterized by its two fluorine atoms, one oxygen atom, and one morpholine group. DFMOP has been used in a variety of research applications, including organic synthesis, as a reagent, and as a catalyst. The compound has also been used in biochemical and physiological studies, as well as in laboratory experiments.
Scientific Research Applications
Synthesis and Structure
Researchers have developed methods for the synthesis and structural characterization of compounds related to Ethyl 2,2-difluoro-3-(morpholin-4-yl)-3-oxopropanoate. For example, Pryadeina et al. (2007) described the condensation of ethyl 3-polyfluoroalkyl-3-oxopropionates leading to the formation of compounds with potential applications in synthetic chemistry, highlighting the existence of these compounds as isomers both in crystalline states and in solution (Pryadeina et al., 2007). This research expands the toolkit available for chemists working on fluorinated compounds and their potential applications in material science or pharmaceuticals.
Bioanalytical Method Development
Nemani et al. (2018) established a quantitative bioanalytical method for an acetylcholinesterase inhibitor closely related to Ethyl 2,2-difluoro-3-(morpholin-4-yl)-3-oxopropanoate. This work involves the physicochemical characterization and in vitro metabolite profiling of the molecule, showcasing the importance of such compounds in the development of new therapeutic agents (Nemani et al., 2018).
Fluorine-Containing Compounds
The synthesis and reactions of fluorine-containing compounds, including those with structures similar to Ethyl 2,2-difluoro-3-(morpholin-4-yl)-3-oxopropanoate, have been explored for their unique chemical properties. Fokin et al. (2005) discussed the reactions leading to the replacement of fluorine atoms with amine residues, offering insights into the manipulation of fluorinated structures for various applications (Fokin et al., 2005).
properties
IUPAC Name |
ethyl 2,2-difluoro-3-morpholin-4-yl-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F2NO4/c1-2-16-8(14)9(10,11)7(13)12-3-5-15-6-4-12/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOOGYNVYIVTGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)N1CCOCC1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,2-difluoro-3-(morpholin-4-yl)-3-oxopropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



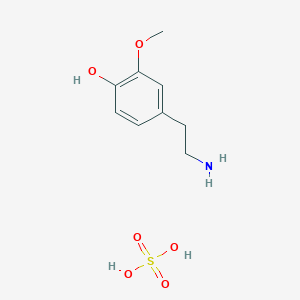
![8-cyclopentyl-5-Methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)aMino)-6-vinylpyrido[2,3-d]pyriMidin-7(8H)-one](/img/structure/B1435339.png)
![Carbamic acid, N-[[4-[chloro(hydroxyimino)methyl]phenyl]methyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B1435340.png)
![4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)aniline](/img/structure/B1435341.png)
